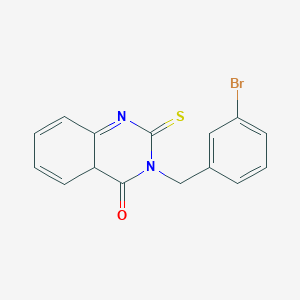

3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

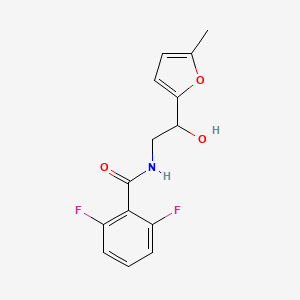

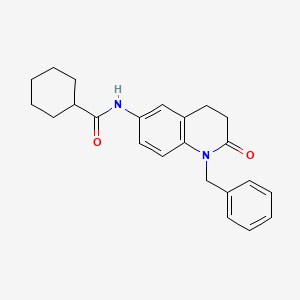

The compound “3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The bromobenzyl group at the 3-position and the thioxo group at the 2-position could potentially influence the compound’s reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic quinazolinone core, with a bromobenzyl group attached at the 3-position and a thioxo group at the 2-position. The presence of the bromine atom would make the compound relatively heavy and could influence its physical and chemical properties .Chemical Reactions Analysis

The bromine atom in the bromobenzyl group is a good leaving group, which means it could potentially undergo nucleophilic substitution reactions. The carbonyl group in the quinazolinone core could undergo addition reactions, and the thioxo group could potentially act as a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and could influence its boiling and melting points .Aplicaciones Científicas De Investigación

Implications in Medicinal Chemistry

Quinazoline derivatives, including structures similar to "3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one," have been extensively studied for their medicinal properties. These compounds are notable for their presence in over 200 naturally occurring alkaloids and have been synthesized for various biological activities, including antibacterial properties against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The quinazolinone nucleus's stability has encouraged the synthesis of novel derivatives with significant medicinal potential, addressing the challenge of solubility and bioavailability in drug development (Tiwary et al., 2016).

Optoelectronic Applications

Research on quinazoline derivatives has extended beyond medicinal applications to include their use in optoelectronic materials. Quinazolines and their derivatives have been incorporated into π-extended conjugated systems for the creation of novel optoelectronic materials, serving as luminescent molecules in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and colorimetric pH sensors. These applications are largely due to the electroluminescent properties of aryl-substituted quinazolines with π-extended conjugated systems, showcasing the versatility of quinazoline compounds beyond pharmaceuticals (Lipunova et al., 2018).

Anticancer Research

Quinazoline derivatives have been recognized for their wide range of biological properties, including anticancer activities. They are known to inhibit several therapeutic protein targets, such as EGFR, histone deacetylase, and various kinases, making them promising candidates for cancer treatment. The development of novel quinazoline compounds as anticancer drugs remains a dynamic field of study, with several patents approved for new derivatives offering innovative therapeutic approaches (Ravez et al., 2015).

Anti-Colorectal Cancer Activity

The quinazoline nucleus has also been exploited to identify new agents against colorectal cancer. Derivatives have been designed to inhibit the growth of colorectal cancer cells by modulating specific genes and proteins involved in cancer progression. This illustrates the potential of quinazoline derivatives in developing targeted therapies for specific cancer types, further emphasizing the compound's significance in drug discovery (Moorthy et al., 2023).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(3-bromophenyl)methyl]-2-sulfanylidene-4aH-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS/c16-11-5-3-4-10(8-11)9-18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8,12H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBDLAIKJUREJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C(=NC(=S)N(C2=O)CC3=CC(=CC=C3)Br)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2728290.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2728293.png)

![(E)-3-(Furan-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)prop-2-enamide](/img/structure/B2728296.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2728300.png)

![2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2728302.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2728305.png)

![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2728308.png)

![1-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2728309.png)